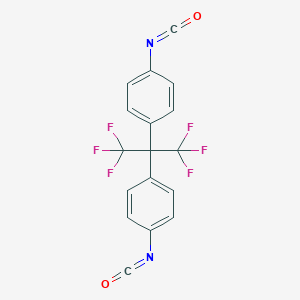

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

Beschreibung

The exact mass of the compound 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(4-isocyanatophenyl)hexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-isocyanatophenyl)hexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPLQPPNURSGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371096 | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10224-18-7 | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane (6F-DI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-isocyanatophenyl)hexafluoropropane, commonly known as 6F-DI, is a fluorinated diisocyanate monomer of significant interest in the development of advanced polymers. The incorporation of the hexafluoroisopropylidene group imparts unique properties to polyurethanes and polyimides, including enhanced thermal stability, improved solubility, lower dielectric constant, and increased flame retardancy. These characteristics make 6F-DI a valuable building block in the synthesis of high-performance materials for applications in aerospace, electronics, and specialty coatings. This technical guide provides a comprehensive overview of the primary synthesis methods for 6F-DI, with a focus on both traditional phosgenation and safer, non-phosgene alternatives.

Phosgenation Route: The Traditional Approach

The most established method for the synthesis of 6F-DI involves the reaction of its diamine precursor, 2,2-bis(4-aminophenyl)hexafluoropropane (6F-DA), with phosgene (COCl₂) or a phosgene equivalent such as triphosgene. This method is widely used in industrial settings for the production of various isocyanates.

Reaction Mechanism

The phosgenation of an amine proceeds through a multi-step mechanism. Initially, the amine reacts with phosgene to form a carbamoyl chloride. Subsequent elimination of hydrogen chloride (HCl) from the carbamoyl chloride yields the isocyanate. In the case of a diamine like 6F-DA, this process occurs at both amine functional groups.

Figure 1. General reaction scheme for the phosgenation of 6F-DA.

Experimental Protocol: Phosgenation of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA)

The following is a general procedure for the synthesis of 6F-DI using a phosgene equivalent, such as triphosgene, which is a safer, solid alternative to gaseous phosgene.

Materials:

-

2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous inert solvent (e.g., toluene, o-dichlorobenzene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubbing system (to neutralize HCl and any excess phosgene) is charged with a solution of 2,2-bis(4-aminophenyl)hexafluoropropane in an anhydrous inert solvent under an inert atmosphere.

-

Phosgene Addition: A solution of triphosgene in the same anhydrous solvent is added dropwise to the stirred solution of the diamine at a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Base Addition: A tertiary amine base is then added dropwise to the reaction mixture. The base acts as a scavenger for the hydrogen chloride produced during the reaction, driving the equilibrium towards the formation of the isocyanate.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the characteristic strong isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated tertiary amine hydrochloride salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude 6F-DI is purified by vacuum distillation or recrystallization from a suitable solvent.

| Parameter | Condition | Rationale |

| Phosgene Source | Triphosgene | Safer solid alternative to gaseous phosgene. |

| Solvent | Anhydrous Toluene or o-Dichlorobenzene | Inert to reactants and products; appropriate boiling point for reflux. |

| Temperature | Initial: 0-5 °C; Reflux | Controls initial exotherm; ensures reaction completion. |

| Base | Triethylamine or Pyridine | Scavenges HCl byproduct to drive the reaction forward. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |

Table 1. Key parameters for the phosgenation of 6F-DA.

Non-Phosgene Routes: Safer Alternatives

Due to the high toxicity of phosgene, significant research has been directed towards developing phosgene-free methods for the synthesis of isocyanates. These methods often involve the rearrangement of carboxylic acid derivatives or the carbonylation of amines or nitro compounds.

The Curtius Rearrangement

One of the most common non-phosgene routes to isocyanates is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. For the synthesis of 6F-DI, the corresponding diacyl azide of 2,2-bis(4-carboxyphenyl)hexafluoropropane would be required.

Figure 2. General reaction pathway for the synthesis of 6F-DI via the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement Approach

Materials:

-

2,2-Bis(4-carboxyphenyl)hexafluoropropane

-

Thionyl chloride or oxalyl chloride

-

Sodium azide

-

Anhydrous inert solvent (e.g., toluene, dioxane)

Procedure:

-

Diacyl Chloride Formation: 2,2-Bis(4-carboxyphenyl)hexafluoropropane is converted to its corresponding diacyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent is removed by distillation.

-

Diacyl Azide Synthesis: The crude diacyl chloride is dissolved in an anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran) and treated with a solution of sodium azide in water at low temperatures (0-5 °C). The resulting diacyl azide is typically not isolated due to its potentially explosive nature.

-

Rearrangement to Diisocyanate: The solution containing the diacyl azide is carefully heated in an inert solvent such as toluene. The Curtius rearrangement occurs with the evolution of nitrogen gas, yielding the diisocyanate.

-

Purification: The solvent is removed under reduced pressure, and the crude 6F-DI is purified by vacuum distillation or recrystallization.

| Parameter | Condition | Rationale |

| Starting Material | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | Precursor for the diacyl azide. |

| Azide Source | Sodium Azide | Reacts with the diacyl chloride to form the diacyl azide. |

| Solvent | Anhydrous Toluene or Dioxane | Inert solvent for the rearrangement reaction. |

| Temperature | Controlled heating | Initiates the rearrangement and nitrogen evolution. |

Table 2. Key parameters for the Curtius rearrangement synthesis of 6F-DI.

Safety Considerations

The synthesis of 2,2-bis(4-isocyanatophenyl)hexafluoropropane involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosgene and its derivatives (Triphosgene): These are highly toxic and corrosive.[1] Exposure can be fatal.[1] Strict adherence to safety protocols, including the use of a dedicated gas scrubbing system, is mandatory.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[2] Inhalation can cause severe asthmatic reactions.[2] Skin contact can lead to dermatitis.

-

Azides: Acyl azides are potentially explosive and should be handled with extreme caution. They should not be isolated unless absolutely necessary and should be kept in solution.

Conclusion

The synthesis of 2,2-bis(4-isocyanatophenyl)hexafluoropropane can be achieved through both phosgene-based and non-phosgene methodologies. While the phosgenation route is a well-established and high-yielding process, the inherent dangers associated with phosgene have spurred the development of safer alternatives like the Curtius rearrangement. The choice of synthetic route will depend on the available facilities, safety considerations, and the desired scale of production. For laboratory-scale synthesis, the use of triphosgene or a non-phosgene route is often preferred to mitigate the risks associated with handling highly toxic gases. Further research into catalytic, non-phosgene methods continues to be an active area of investigation, aiming for more sustainable and inherently safer processes for the production of this important fluorinated monomer.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6371, Phosgene. Retrieved from [Link]

-

Organic Syntheses Procedure, Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]

- Google Patents. (1991). US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.

- Google Patents. (1988). EP0254990A1 - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane.

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Retrieved from [Link]

- Google Patents. (2018). CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane.

-

Organic Syntheses Procedure, S,S-Di(pyridin-2-yl)carbonodithioate. Retrieved from [Link]

- Google Patents. (1990). EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).

-

ResearchGate. (2018). Solvent-Free and Safe Process for the Quantitative Production of Phosgene from Triphosgene by Deactivated Imino-Based Catalysts. Retrieved from [Link]

- Google Patents. (2018). CN113620814B - Green preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane.

-

Beilstein Journals. (2015). The preparation of new functionalized [2.2]paracyclophane derivatives with N-containing functional groups. Retrieved from [Link]

- Google Patents. (1989). US4827054A - Method for synthesizing 2,2-bis(4-fluorophenyl)-hexafluoropropane and method for using same to synthesize poly(arylethers) and poly (arylthioethers).

Sources

Introduction: The Keystone Monomer for Advanced Fluorinated Polymers

An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

In the landscape of high-performance materials, 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride, commonly known by its acronym 6FDA, stands as a cornerstone monomer.[1] Identified by the CAS Number 1107-00-2, this aromatic organofluorine compound is indispensable in the synthesis of advanced fluorinated polyimides and other polymers where exceptional thermal stability, chemical inertness, and specific electronic properties are paramount.[1][2] While sometimes colloquially referred to by similar acronyms, 6FDA is the universally recognized designation for this dianhydride.

The unique molecular architecture of 6FDA, featuring two reactive phthalic anhydride groups linked by a bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂-) bridge, is the source of its remarkable utility.[1][2] This guide, intended for researchers, scientists, and professionals in materials and drug development, provides a comprehensive overview of the physical and chemical properties of 6FDA, its synthesis, reactivity, and applications, underpinned by practical experimental insights.

Chemical Identity and Molecular Structure

A precise understanding of the 6FDA monomer begins with its fundamental chemical identity. The structural arrangement dictates its reactivity and the ultimate properties of the polymers derived from it.

-

Preferred IUPAC Name : 5,5'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(2-benzofuran-1,3-dione)[3]

-

Common Name : 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)[1]

-

CAS Number : 1107-00-2[4]

-

Molecular Formula : C₁₉H₆F₆O₆[4]

Caption: Chemical Structure of 6FDA Monomer.

Physical Properties of 6FDA

The physical characteristics of 6FDA are indicative of its solid, crystalline nature and are crucial for its handling, storage, and processing into polymers.

| Property | Value | Source(s) |

| Appearance | White to off-white or beige crystalline solid/powder. | [3][4][5] |

| Molecular Weight | 444.24 g/mol | [4][6][7][8] |

| Melting Point | 244 - 247 °C | [4][7][9] |

| Boiling Point | 494.5 °C at 760 mmHg | [10] |

| Solubility | Soluble in many organic solvents such as acetone, dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[3][11] Hydrolyzes in water to form the corresponding tetracarboxylic acid.[3] | [3][11] |

| Purity | Typically ≥ 99% (HPLC) or ≥98.5% (Titration) for high-performance applications. | [4][12] |

Chemical Properties and Reactivity

The chemistry of 6FDA is dominated by the reactivity of its two anhydride functional groups and the profound influence of the central hexafluoroisopropylidene group.

-

Reactivity : The electrophilic carbonyl carbons of the anhydride rings are highly susceptible to nucleophilic attack, most notably by the amine groups of diamine monomers.[7] This reactivity is the basis for its use in polyimide synthesis.[1]

-

Hydrolysis : 6FDA is sensitive to moisture and will hydrolyze to form 4,4′-(hexafluoroisopropylidene)bisphthalic acid, its corresponding tetracarboxylic acid.[3] This necessitates handling and storage under dry, inert conditions.[13]

-

Influence of the -C(CF₃)₂- Group : This bulky, fluorinated bridge is the key to the unique properties of 6FDA-derived polymers:

-

Enhanced Solubility : The group disrupts polymer chain packing, reducing crystallinity and significantly improving the solubility of the resulting polyimides in common organic solvents.[3] This is a major advantage over traditional, often intractable, aromatic polyimides.

-

Thermal Stability : The strong C-F bonds and the overall aromatic structure contribute to exceptionally high thermal stability, with glass transition temperatures (Tg) of the resulting polymers often exceeding 250 °C.[2][3]

-

Low Dielectric Constant : The electron-withdrawing nature of the trifluoromethyl groups minimizes electron delocalization, leading to polymers with a very low dielectric constant (around 2.33), which is ideal for microelectronics and high-frequency applications.[1][8]

-

Optical Transparency : The disruption of charge-transfer complex formation, which typically imparts a yellow-brown color to polyimides, allows for the creation of colorless and transparent films.[14]

-

Increased Gas Permeability : The inefficient chain packing creates a higher fractional free volume within the polymer matrix, making 6FDA-based membranes highly effective for gas separation applications.[7][15]

-

Polymerization Pathway: Polyimide Synthesis

The primary chemical transformation of 6FDA is its polycondensation reaction with an aromatic diamine. This is a two-step process:

-

Poly(amic acid) Formation : The reaction, typically carried out in a polar aprotic solvent like NMP or DMAc at room temperature, involves the nucleophilic attack of the diamine on the anhydride, opening the ring to form a soluble poly(amic acid) precursor.

-

Imidization : The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration. Thermal imidization involves heating the precursor to high temperatures (e.g., >200 °C), which drives off water to form the stable five-membered imide ring.

Caption: General workflow for the two-step synthesis of 6FDA-based polyimides.

Experimental Protocol: Synthesis of 6FDA-Durene Polyimide

This protocol outlines a representative laboratory-scale synthesis of a high-performance polyimide from 6FDA and 2,3,5,6-tetramethyl-1,4-phenylenediamine (durene diamine). This procedure exemplifies the causality behind experimental choices, ensuring a self-validating system for producing a high molecular weight polymer.

Rationale: Durene diamine is chosen for its rigid structure, which, combined with 6FDA, produces a polyimide with a very high glass transition temperature and excellent gas separation properties.[16][17] NMP is selected as the solvent due to its ability to dissolve both monomers and the resulting poly(amic acid), and its high boiling point is suitable for subsequent thermal imidization if performed in solution.[16]

Materials and Equipment:

-

6FDA (high purity, ≥99%), dried under vacuum at 150 °C overnight before use.

-

Durene diamine, purified by sublimation.

-

N-methyl-2-pyrrolidone (NMP), anhydrous grade.

-

Three-neck round-bottom flask, equipped with a mechanical stirrer, nitrogen inlet, and drying tube.

-

Methanol.

-

Glass plate for casting.

-

Vacuum oven.

Step-by-Step Methodology:

-

Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of dry nitrogen, add an equimolar amount of durene diamine to anhydrous NMP (to create an ~15-20 wt% solids solution). Stir with the mechanical stirrer until the diamine is fully dissolved.

-

6FDA Addition: Slowly add an equimolar amount of dried, high-purity 6FDA powder to the stirred diamine solution in small portions over 30-60 minutes. An exothermic reaction will occur, and the viscosity of the solution will increase noticeably. Maintain the temperature below 30 °C using a water bath if necessary to prevent premature imidization.

-

Poly(amic acid) Formation: Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of a high molecular weight poly(amic acid).

-

Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

-

Thermal Imidization: Place the cast film in a vacuum oven or a forced-air oven with a nitrogen purge. Perform a staged heating program:

-

80 °C for 2 hours (to slowly remove the bulk of the solvent).

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300 °C for 1 hour (to ensure complete imidization).

-

-

Film Recovery: After cooling to room temperature, the resulting tough, flexible polyimide film can be peeled from the glass substrate, often by immersion in water.

-

Purification: The recovered polymer film should be washed with a solvent like methanol to remove any residual NMP.[17] Dry the final film in a vacuum oven at 150 °C overnight.[17]

Applications of 6FDA-Based Polymers

The unique combination of properties imparted by the 6FDA monomer makes its polymers essential in several advanced technology sectors:

-

Gas Separation Membranes : Due to their high fractional free volume and good mechanical properties, 6FDA-based polyimides exhibit superior permeability and selectivity for various gas pairs, such as CO₂/CH₄ and H₂/N₂.[7][15] They are heavily researched and used for natural gas purification, carbon capture, and hydrogen recovery.[1]

-

Microelectronics and Optoelectronics : Their low dielectric constant, low moisture absorption, and high thermal stability make them ideal as insulating layers in semiconductors, flexible substrates for printed circuits, and packaging materials for electronic components.[7][14] The optical transparency of 6FDA polyimides is leveraged in flexible OLED displays and other optoelectronic devices.[3][14]

-

Aerospace and Defense : The exceptional thermal stability and high mechanical strength-to-weight ratio of composites made from 6FDA-based resins make them valuable for components in aerospace applications that must withstand extreme conditions.[4][14]

Safety and Handling

As a reactive chemical intermediate, proper handling of 6FDA is critical.

-

Hazards : 6FDA is classified as a corrosive material that causes severe skin burns and eye damage.[3][13][18] It is also moisture-sensitive.[13][18]

-

Handling : Use in a well-ventilated area or with local exhaust ventilation.[19] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[18][20]

-

Storage : Store in a cool, dry place, away from moisture and incompatible materials such as oxidizing agents.[4][18] The container should be kept tightly closed, preferably under an inert atmosphere.[13]

References

-

Wikipedia. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 6FDA: Properties and Applications of Hexafluoroisopropylidenediphthalic Anhydride. [Link]

-

PubChem. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. [Link]

-

Xinggao Chemical. What Should You Know about 6FDA. [Link]

-

Understanding the Chemical Properties and Applications of 6FDA. [Link]

-

Dianhydrides.com. 6FDA | Hexafluoroispropylidene Diphthalic Anhydride. [Link]

-

UIV Chem. Manufacturer - Quality 4,4'-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA. [Link]

-

Thermo Fisher Scientific. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 99%. [Link]

-

SciSpace. Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. [Link]

-

Chemical Management. Safety Data Sheet. [Link]

-

Kreativ Nail Supply. Monomer Material Safety Data Sheet (MSDS). [Link]

-

UTPedia. Synthesis and Characterization of 6FDA-Durene Polymer Based Mixed Matrix Membrane. [Link]

-

ResearchGate. A comparison of homopolymer and block copolymer structure in 6FDA-based polyimides. [Link]

-

ResearchGate. Solubility characteristics of polyamides 6 a-d. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What Should You Know about 6FDA - Xinggao Chemical [xgchemicals.com]

- 3. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 [chemicalbook.com]

- 6. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. 4,4′-(六氟异丙烯)二酞酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]

- 11. researchgate.net [researchgate.net]

- 12. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 99% 5 g | Request for Quote [thermofisher.com]

- 13. 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 1107-00-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. dianhydrides.com [dianhydrides.com]

- 15. scispace.com [scispace.com]

- 16. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 20. kreativnailsupply.com [kreativnailsupply.com]

An In-depth Technical Guide to the Structural Characterization of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane (6FDI)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, commonly known as 6FDI, is a fluorinated diisocyanate monomer critical in the synthesis of high-performance polymers such as polyimides, polyurethanes, and polyamides. Its molecular formula is C17H8F6N2O2, and it has a molecular weight of 386.25 g/mol .[1][2] The incorporation of the hexafluoroisopropylidene (6F) group imparts unique properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constant, and increased flame retardancy. A thorough understanding of the structural characteristics of 6FDI is paramount for controlling the polymerization process and tailoring the final properties of the materials for advanced applications in aerospace, electronics, and medical devices. This guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation and characterization of 6FDI.

Molecular Structure and Physicochemical Properties

6FDI possesses a unique molecular architecture, featuring two isocyanate (-N=C=O) functional groups attached to phenyl rings, which are bridged by a hexafluoroisopropylidene group.[3] This structure is systematically named 1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene.[3]

dot graph 6FDI_Structure { layout=neato; node [shape=plaintext]; "C17H8F6N2O2" [pos="0,2.5!"]; " " [shape=none, image="6FDI_structure.png", pos="0,0!"]; } /* Please note that the image "6FDI_structure.png" is a placeholder and would need to be replaced with an actual 2D chemical structure drawing of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane for the DOT script to render correctly. */

Caption: Molecular Structure of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane (6FDI).

| Property | Value |

| Molecular Formula | C17H8F6N2O2[1][2] |

| Molecular Weight | 386.25 g/mol [1][2] |

| Physical State | Liquid at 20°C[1] |

| Purity | >98.0% (GC)[4] |

| Refractive Index | 1.53[1] |

| Specific Gravity (20/20) | 1.46[1] |

| Flash Point | 189 °C[1] |

| Storage | Refrigerated (0-10°C) under inert gas[1] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of 6FDI and identifying its key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 6FDI. The most prominent feature in the FTIR spectrum of 6FDI is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O).

-

Isocyanate (-N=C=O) Stretch: This peak is typically observed in the range of 2250-2275 cm⁻¹.[5] Its presence is a definitive indicator of the isocyanate functionality.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings give rise to absorption bands in the region of 1400-1600 cm⁻¹.

-

C-F Stretch: The strong carbon-fluorine bonds of the hexafluoroisopropylidene group exhibit intense absorption bands typically in the 1100-1300 cm⁻¹ region.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid 6FDI onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for FTIR analysis of 6FDI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms within the 6FDI molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6FDI is relatively simple, showing signals corresponding to the aromatic protons on the phenyl rings. Due to the symmetry of the molecule, two distinct sets of doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons ortho and meta to the isocyanate group.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers more detailed structural information.

-

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is expected to resonate in the range of δ 120-130 ppm.

-

Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the isocyanate group and the carbon attached to the hexafluoroisopropylidene bridge will have distinct chemical shifts.

-

Hexafluoroisopropylidene Carbons: The quaternary carbon of the isopropylidene group will show a characteristic signal, and the trifluoromethyl (-CF₃) carbons will also be observable, often exhibiting splitting due to C-F coupling.[7][8]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for characterizing the hexafluoroisopropylidene group. A single sharp singlet is expected for the six equivalent fluorine atoms of the two -CF₃ groups, typically with a chemical shift around -60 to -70 ppm.[9]

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of 6FDI (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.[10]

-

Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).[10]

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.0 - 7.5 | Doublets |

| ¹³C | 120 - 150 (aromatic, -NCO), Quaternary C, -CF₃ | Singlets, Quartets |

| ¹⁹F | -60 to -70 | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of 6FDI and to study its fragmentation patterns, which can further confirm its structure.[11]

Expected Ionization and Fragmentation: Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 386 or 387, respectively.[12][13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. Fragmentation may involve the loss of isocyanate groups or cleavage at the isopropylidene bridge.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of 6FDI in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode using an appropriate ionization source (e.g., ESI).

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Caption: Workflow for mass spectrometry analysis of 6FDI.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of 6FDI, which are critical parameters for its polymerization and the performance of the resulting polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] For 6FDI, TGA is used to determine its decomposition temperature. A single-step weight loss is expected, corresponding to the thermal decomposition of the molecule. The onset of decomposition provides an indication of its thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[14][15] For 6FDI, DSC can be used to identify thermal transitions such as melting or boiling points. As 6FDI is a liquid at room temperature, a boiling point would be the primary thermal event observed.

Experimental Protocol: TGA/DSC

-

Accurately weigh a small amount of 6FDI (typically 5-10 mg) into a TGA or DSC pan.

-

Place the pan in the instrument furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the weight loss (TGA) or heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to determine decomposition temperatures, melting points, or boiling points.[16]

| Technique | Information Obtained | Expected Results for 6FDI |

| TGA | Thermal stability, decomposition temperature | Onset of decomposition above 200 °C |

| DSC | Melting point, boiling point, phase transitions | Endothermic peak corresponding to boiling |

Conclusion

The comprehensive structural characterization of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is essential for its effective use in the synthesis of advanced polymeric materials. The combination of spectroscopic techniques (FTIR, NMR), mass spectrometry, and thermal analysis provides a complete picture of its chemical structure, purity, and thermal properties. The methodologies and expected outcomes detailed in this guide serve as a valuable resource for researchers and professionals working with this important fluorinated monomer, ensuring the quality and consistency required for high-performance applications.

References

-

PubChem. (n.d.). 2,2-bis(4-isocyanatophenyl)hexafluoropropane. Retrieved from [Link]

-

XRF Scientific. (n.d.). What's the difference between DSC and TGA analysis?. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2004). 19F and 1H NMR spectra of halocarbons. Retrieved from [Link]

-

ResearchGate. (2015). FTIR spectra of the isocyanate prepolymer and the resulting samples. Retrieved from [Link]

-

University of Wisconsin–Madison Biotechnology Center. (n.d.). Mass Spectrometry Overview. Retrieved from [Link]

-

ResearchGate. (2013). 13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. Retrieved from [Link]

Sources

- 1. 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | 10224-18-7 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 2,2-bis(4-isocyanatophenyl)hexafluoropropane (C17H8F6N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | 10224-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

- 11. Mass Spectrometry Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Overview – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 15. mooreanalytical.com [mooreanalytical.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

A Guide to the Thermal Stability Analysis of 6FDA-Based Polyimides

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of polyimides derived from 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). As a cornerstone monomer for high-performance polymers, 6FDA imparts exceptional properties to polyimides, making them suitable for demanding applications in aerospace, microelectronics, and gas separation membranes.[1][2] A rigorous assessment of their thermal stability is paramount for predicting material lifetime, defining processing windows, and ensuring reliability under extreme operating conditions.

This document moves beyond mere procedural descriptions to explore the causal relationships behind experimental design, offering researchers, scientists, and drug development professionals a robust, self-validating system for thermal analysis.

The Imperative of Thermal Stability in High-Performance Polyimides

Polyimides (PIs) are renowned for their superior thermal stability, chemical resistance, and mechanical strength.[3] The introduction of the 6FDA monomer, containing bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) groups, further enhances these characteristics.[2][4] These fluorine-containing moieties disrupt polymer chain packing, which can improve solubility and processability, while simultaneously increasing chain rigidity and oxidative stability.[5][6]

The primary metrics for evaluating the thermal stability of a polymer are its Glass Transition Temperature (Tg) and its Thermal Decomposition Temperature (Td) .[5]

-

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter often defines the upper service temperature limit for a material, as mechanical properties change significantly above this point.

-

Thermal Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade, resulting in irreversible mass loss.[5] This is a critical indicator of the material's ultimate thermal endurance.

Understanding these parameters is not an academic exercise; it directly informs material selection and application viability. For instance, a polyimide used as a dielectric layer in a semiconductor must maintain its structural integrity (i.e., remain below its Tg and Td) during high-temperature fabrication processes like soldering.

The Workhorse of Decomposition Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the principal technique for determining the thermal and thermo-oxidative stability of polymers.[7][8] It provides quantitative data on mass changes as a function of temperature in a precisely controlled atmosphere.[9]

Principle of TGA

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The instrument measures the change in mass of a sample as it is heated according to a user-defined program.[9][10] The resulting plot of mass versus temperature (a TGA curve) reveals the temperatures at which the material degrades. The first derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition.

Causality in TGA Protocol Design

A robust TGA protocol is not arbitrary. Each parameter is chosen to elicit specific, meaningful data about the material.

-

Atmosphere (The "Why"): The choice of purge gas is the most critical experimental decision and is dictated by the intended application environment.

-

Inert (Nitrogen, Argon): An inert atmosphere is used to study the inherent thermal stability of the polymer backbone, absent the influence of oxygen.[9] Decomposition occurs through pyrolysis. This is relevant for applications in vacuum or oxygen-deprived environments.

-

Oxidative (Air, Oxygen): An oxidative atmosphere simulates real-world service conditions for many applications.[11] Oxidative degradation typically occurs at lower temperatures than pyrolysis and results in more complete decomposition, providing a more realistic assessment of the material's stability in air.[9]

-

-

Heating Rate (The "Why"): The heating rate affects the observed decomposition temperature.

-

Slower Rates (e.g., 5-10 °C/min): Provide higher resolution, allowing for better separation of overlapping thermal events, such as the loss of residual solvent versus the onset of polymer degradation.[10]

-

Faster Rates (e.g., 20-40 °C/min): Shift decomposition events to higher temperatures.[8] While faster for screening, they can obscure subtle details. A rate of 10-20 °C/min is a common and effective compromise for polymer analysis.[3][12]

-

-

Sample Mass (The "Why"): A smaller sample mass (typically 5-10 mg) is preferred to minimize thermal gradients within the sample and ensure uniform heating, leading to more accurate and reproducible data.

Mandatory Visualization: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA) of 6FDA-based polyimides.

Experimental Protocol: TGA of a 6FDA-Polyimide Film

-

Sample Preparation: Cut a small piece of the 6FDA-polyimide film (approx. 5-10 mg). Ensure the sample is completely dry by vacuum drying if necessary.

-

Instrument Setup:

-

Tare a clean ceramic TGA pan. Place the prepared sample into the pan and record the initial mass.

-

Load the sample pan and an empty reference pan into the TGA instrument.

-

Purge the furnace with the selected gas (Nitrogen or Air) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert or consistently oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 40 °C.

-

Ramp the temperature from 40 °C to 800 °C at a heating rate of 20 °C/min.[3]

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the temperature at 5% and 10% mass loss (Td5% and Td10%), which are common metrics for the onset of decomposition.[6]

-

Calculate the percentage of material remaining at the end of the experiment (e.g., at 800 °C), known as the char yield.

-

Unveiling Phase Transitions: Differential Scanning Calorimetry (DSC)

While TGA identifies decomposition, Differential Scanning Calorimetry (DSC) detects thermodynamic transitions where there is no mass loss, such as the glass transition (Tg).[13][14]

Principle of DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are heated or cooled at the same rate.[13] When the sample undergoes a thermal transition, it will require more or less heat than the reference. This difference is detected and plotted against temperature. The glass transition appears as a step-like change in the heat flow baseline.[15]

Rationale for DSC Experimental Parameters

The standard DSC experiment for determining Tg involves a heat-cool-heat cycle. This is a self-validating system designed to produce clean, reliable data.

-

First Heating Scan (The "Why"): This scan serves to erase the sample's prior thermal history. Any stresses, orientation, or enthalpy relaxation introduced during synthesis and processing are removed as the material is heated above its Tg. Data from this scan is often complex and typically not used for reporting the final Tg.

-

Controlled Cooling Scan (The "Why"): Cooling the sample at a controlled rate (e.g., 10-20 °C/min) establishes a known and uniform thermal history. This ensures that the subsequent heating scan is reproducible and reflects the intrinsic properties of the material.

-

Second Heating Scan (The "Why"): The Tg is determined from this scan. Because the thermal history has been normalized, the observed glass transition is a clear and reliable representation of the material's properties.[15]

Mandatory Visualization: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC) to determine Tg.

Experimental Protocol: DSC of a 6FDA-Polyimide Powder

-

Sample Preparation: Weigh 5-10 mg of the dry 6FDA-polyimide powder into an aluminum DSC pan. Hermetically seal the pan using a sample press.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with dry nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

First Heat: Equilibrate at 50 °C, then ramp the temperature to 400 °C at 20 °C/min.[3]

-

Cool: Hold for 2 minutes, then cool the sample back to 50 °C at 20 °C/min.

-

Second Heat: Hold for 2 minutes, then ramp the temperature again to 400 °C at 20 °C/min.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve.

-

Data Interpretation and Synthesis

Data from TGA and DSC provide a comprehensive thermal profile of the 6FDA-based polyimide. The high thermal stability is a direct result of the rigid aromatic backbone and strong imide linkages.[5]

| Parameter | Typical Value Range for 6FDA-PIs | Significance | Analytical Method |

| Td5% (N₂) | 500 - 560 °C[6] | Onset of pyrolytic decomposition; indicates inherent polymer stability. | TGA |

| Td5% (Air) | 480 - 530 °C | Onset of oxidative decomposition; indicates stability in service conditions. | TGA |

| Char Yield (N₂ @ 800°C) | 55 - 75%[6] | High char yield is associated with good flame retardancy. | TGA |

| Glass Transition (Tg) | 280 - 360 °C[6] | Defines the upper service temperature for mechanical applications. | DSC |

Mechanistic Insights: The thermal degradation of polyimides in an inert atmosphere is complex but is generally understood to initiate with the scission of weaker bonds within the polymer backbone, often at the imide ring or ether linkages if present.[11][16] The robust C-F bonds and the stability of the -C(CF₃)₂- group contribute significantly to the high decomposition temperatures observed in 6FDA-based systems. Evolved gas analysis, often coupled with TGA (TGA-FTIR or TGA-MS), can identify decomposition products like CO, CO₂, and fluorinated fragments, providing deeper mechanistic understanding.[7]

References

-

Frimer, A. A., & Scheiman, D. A. (1999). Evaluation of the thermal oxidative stability of polyimides via TGA techniques. NASA. [Link]

-

Wang, Z., et al. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. MDPI. [Link]

-

Various Authors. (n.d.). Thermal properties of polyimides. ResearchGate. [Link]

-

Wang, Z., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. [Link]

-

Setaram. (n.d.). ORGANIC MATERIALS SCIENCES POLYMERS. Setaram. [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

-

ResearchGate. (n.d.). 6FDI molecules a Molecular structures of 6FDA, 6FDI-2BTA, 6FDI-2TAZ,.... ResearchGate. [Link]

-

Jabbar, A. A. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

-

Wikipedia. (n.d.). 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. Wikipedia. [Link]

-

ResearchGate. (n.d.). (a) The chemical structure of five 6FDA based polyimides; (b).... ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]

-

University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. University of Washington. [Link]

-

ResearchGate. (n.d.). DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. ResearchGate. [Link]

-

Bhikadiya, C., & Patel, P. (2018). Kinetics of thermal degradation of 6FDA based copolyimides—I. ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]

Sources

- 1. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. setaramsolutions.com [setaramsolutions.com]

- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 14. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-isocyanatophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)bis(phenyl isocyanate), is a fluorinated aromatic diisocyanate. Its unique structure, featuring a hexafluoroisopropylidene bridge between two isocyanatophenyl groups, imparts desirable properties to polymers derived from it, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. Accurate and thorough characterization of this monomer is paramount for ensuring the quality and performance of these high-performance materials. This technical guide provides an in-depth overview of the spectroscopic data for 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document will delve into the theoretical underpinnings of the spectroscopic signals, present representative data, and detail the experimental protocols for acquiring this critical information.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key features of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane (CAS RN: 10224-18-7) are the two isocyanate (-N=C=O) functional groups and the electron-withdrawing hexafluoroisopropylidene group.[1][2][3][4][5] These moieties will give rise to characteristic signals in both FTIR and NMR spectra.

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be subtracted from the sample spectrum to yield the true absorbance of the compound.

-

Sample Application: Place a small drop of liquid 2,2-Bis(4-isocyanatophenyl)hexafluoropropane directly onto the ATR crystal.

-

Data Acquisition: Collect the infrared spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. [6]5. Data Processing: The acquired spectrum should be baseline corrected. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the IR beam.

Interpretation of the FTIR Spectrum

The FTIR spectrum of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is dominated by the strong absorption of the isocyanate group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2275 - 2250 | Asymmetric stretch | Isocyanate (-N=C=O) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) |

Key Spectral Features:

-

Isocyanate (-N=C=O) Stretch: The most prominent peak will be a sharp, intense absorption band in the region of 2275-2250 cm⁻¹. [7]The presence of this band is definitive for the isocyanate functionality.

-

Aromatic C-H and C=C Stretches: The aromatic rings will give rise to weaker C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: The hexafluoroisopropylidene group will produce strong C-F stretching bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. For 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Caption: General workflow for NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial. [8]Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The magnetic field is then "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming." [8]3. Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio. [9]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Doublet | 4H | Aromatic protons ortho to the isocyanate group |

| ~7.0 - 7.2 | Doublet | 4H | Aromatic protons meta to the isocyanate group |

Interpretation:

-

The two sets of aromatic protons on each phenyl ring are chemically non-equivalent and will appear as two doublets.

-

The protons closer to the electron-withdrawing isocyanate group (ortho) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons further away (meta).

-

The integration of each doublet should correspond to four protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | Aromatic carbon attached to the isocyanate group |

| ~130 - 135 | Aromatic carbon attached to the isopropylidene bridge |

| ~125 - 130 | Aromatic C-H carbons |

| ~120 - 125 | Isocyanate carbon (-N=C=O) |

| ~120 - 130 (quartet) | Trifluoromethyl carbons (-CF₃) |

| ~65 (septet) | Quaternary carbon of the isopropylidene bridge |

Interpretation:

-

The aromatic region will show several distinct signals for the different carbon environments.

-

The isocyanate carbon typically appears in the 120-130 ppm range.

-

The carbons of the -CF₃ groups will appear as a quartet due to coupling with the three fluorine atoms.

-

The central quaternary carbon of the hexafluoroisopropylidene group will appear as a septet due to coupling with the six equivalent fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. [10] Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₃ |

Interpretation:

-

Since all six fluorine atoms in the two -CF₃ groups are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum.

-

This signal will be a singlet as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is typically reported relative to a reference standard like CFCl₃. [11]

Conclusion

The spectroscopic characterization of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane by FTIR and NMR spectroscopy provides a comprehensive and definitive confirmation of its chemical structure. The characteristic strong absorption of the isocyanate group in the FTIR spectrum, coupled with the distinct signals for the aromatic, isopropylidene, and trifluoromethyl groups in the ¹H, ¹³C, and ¹⁹F NMR spectra, allows for unambiguous identification and purity assessment. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, which is essential for quality control in the synthesis and application of this important fluorinated monomer.

References

-

ABB Ltd. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. Available at: [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

University of Rochester. (2001). Fluorine NMR. Retrieved from [Link]

- Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

- Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). 2,2-Bis(4-isocyanatophenyl)hexafluoropropane. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-bis(4-isocyanatophenyl)hexafluoropropane (C17H8F6N2O2). Retrieved from [Link]

- Friebe, L., & Siesler, H. W. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM.

- Supporting Information for New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom

- 19F-centred NMR analysis of mono-fluorin

- 19Flourine NMR. (n.d.).

- 13C Solution NMR Spectra of Poly(ether)urethanes. (n.d.). DTIC.

- 4,4'-Diphenylmethane diisocyanate(101-68-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Phenyl isocyanate(103-71-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- Benzene, 1,1'-methylenebis[4-isocyan

- 1-isocyanato-2-((4-isocyanatophenyl) methyl benzene o-(p-isocyanatobenzyl)

- 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate... (n.d.).

- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. (n.d.). CDC Stacks.

- CID 121472961 | C30H20N4O4. (n.d.). PubChem.d.). PubChem.

Sources

- 1. PubChemLite - 2,2-bis(4-isocyanatophenyl)hexafluoropropane (C17H8F6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | 10224-18-7 | TCI AMERICA [tcichemicals.com]

- 4. 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | C17H8F6N2O2 | CID 2736044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10224-18-7 | CAS DataBase [m.chemicalbook.com]

- 6. paint.org [paint.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. biophysics.org [biophysics.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Reactivity and Application of Fluorinated Aromatic Isocyanates

Abstract: This technical guide provides an in-depth analysis of the reactivity of isocyanate groups (-NCO) attached to fluorinated aromatic systems. We explore the fundamental electronic principles governing this reactivity, focusing on the potent influence of fluorine substitution on the electrophilicity of the isocyanate carbon. The document elucidates how the number and position of fluorine atoms modulate reaction kinetics with common nucleophiles. Furthermore, this guide presents field-proven insights into the application of these unique reagents in the synthesis of high-performance fluorinated polyurethanes and as versatile building blocks in drug discovery programs. Detailed experimental protocols, reaction workflows, and critical safety information are included to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Part 1: Fundamental Principles

The Isocyanate Functional Group: An Electrophilic Hub

The isocyanate functional group (–N=C=O) is a cornerstone of addition chemistry, prized for its ability to form stable linkages with a wide variety of nucleophilic partners. Its reactivity is dictated by the electronic character of its central carbon atom. Resonance analysis reveals that this carbon bears a significant partial positive charge (δ+), making it a prime target for nucleophilic attack.

As depicted by its resonance structures, the electron density is drawn towards the more electronegative nitrogen and oxygen atoms. This inherent electrophilicity is the driving force behind its characteristic reactions, most notably the formation of urethanes (with alcohols) and ureas (with amines). The reactivity of the isocyanate can be further tuned by the electronic nature of its substituent (R). Electron-withdrawing groups enhance the carbon's electrophilicity and accelerate reactions, while electron-donating groups have the opposite effect.[1][2]

The Dual Nature of Aromatic Fluorine Substitution

When fluorine is substituted onto an aromatic ring, it exerts two powerful and competing electronic effects.[3][4]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[5] This effect is potent and deactivates the ring towards electrophilic attack.

-

Mesomeric (Resonance) Effect (+M): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system.[3] This effect increases electron density, particularly at the ortho and para positions.

In the context of a reactive group attached to the ring, the net electronic influence of fluorine is a delicate balance of these two forces. For the reactivity of an aromatic isocyanate, the powerful inductive withdrawal is the dominant factor influencing the remote isocyanate group.

The Fluorine Effect on Isocyanate Reactivity: A Mechanistic Hypothesis

The substitution of fluorine onto the aromatic ring of a phenyl isocyanate has a profound impact on the reactivity of the -NCO group. The strong, electron-withdrawing inductive effect (-I) of the fluorine atom(s) pulls electron density from the aromatic ring. This electronic pull is relayed to the isocyanate moiety, increasing the partial positive charge on the electrophilic carbon atom. Consequently, the isocyanate becomes significantly more susceptible to attack by nucleophiles.

This activation is a direct result of the electronic perturbation caused by fluorine, which lowers the activation energy for the nucleophilic addition step. The more fluorine atoms present on the ring, the stronger this activating effect becomes.

Caption: Fluorine's inductive effect enhances the isocyanate's electrophilicity.

Part 2: Reaction Kinetics and Mechanistic Considerations

Activating Effect of Aromatic Fluorination

The direct consequence of the electronic principles outlined above is an acceleration of reaction rates. Aromatic isocyanates are already more reactive than their aliphatic counterparts due to the electronic influence of the phenyl ring.[6][7] The addition of fluorine atoms further amplifies this reactivity.

In reactions with nucleophiles such as primary alcohols or amines, the rate-determining step is typically the initial nucleophilic attack on the isocyanate carbon. By increasing the electrophilicity of this carbon, fluorine substitution lowers the transition state energy of this step, leading to a significant increase in the reaction rate constant. This effect is particularly valuable in applications requiring rapid cure times or reactions conducted at lower temperatures.

Influence of Fluorine Position and Degree of Substitution

The magnitude of the rate enhancement is directly proportional to the degree and location of fluorine substitution.

-

Degree of Substitution: The reactivity is expected to increase with the number of fluorine atoms on the ring. The cumulative inductive effect of multiple fluorine atoms makes the isocyanate carbon progressively more electron-deficient. Therefore, a clear reactivity trend can be predicted:

-

Pentafluorophenyl isocyanate > Trifluorophenyl isocyanate > Monofluorophenyl isocyanate > Phenyl isocyanate

-

-

Positional Effects: For monofluorinated isomers, the position of the fluorine atom has a more subtle influence. The inductive effect weakens with distance. Therefore, an ortho-fluoro substituent is expected to have the strongest activating effect, followed by meta and then para. However, the para position also allows for a weak, opposing mesomeric (+M) electron-donating effect, which can slightly temper the overall activation compared to the meta position. In practice, all monofluorinated isomers are significantly more reactive than the unsubstituted phenyl isocyanate.

Tabulated Reactivity Data: A Comparative Overview

While precise kinetic data requires specific experimental determination under controlled conditions, a semi-quantitative comparison based on established electronic principles provides a reliable guide for experimental design.

| Isocyanate Compound | Number of Fluorine Atoms | Expected Relative Reactivity | Key Electronic Influence |

| Phenyl Isocyanate | 0 | 1 (Baseline) | Standard aromatic system |

| 4-Fluorophenyl isocyanate | 1 | > 5 | Strong -I effect, weak +M effect |

| 2,4-Difluorophenyl isocyanate | 2 | >> 10 | Additive -I effect from two fluorine atoms |

| 2,4,6-Trifluorophenyl isocyanate | 3 | >>> 50 | Strong, cumulative -I effect |

| Pentafluorophenyl isocyanate | 5 | >>>> 100 | Maximum inductive electron withdrawal from the ring |

Note: Relative reactivity values are illustrative estimates to demonstrate the trend and are not absolute kinetic constants.

Part 3: Synthetic Applications and Protocols

The enhanced reactivity and unique properties imparted by fluorine make fluorinated aromatic isocyanates valuable reagents in materials science and medicinal chemistry.

Synthesis of Fluorinated Polyurethanes (FPUs)

A primary application is in the synthesis of high-performance polymers.[8] Incorporating fluorinated monomers into a polyurethane backbone can dramatically improve the material's properties.[9][10]

-

Thermal Stability: The strength of the C-F bond and the overall electronic stabilization of the aromatic ring contribute to higher decomposition temperatures.[11][12]

-

Chemical Resistance: Fluorinated polymers are notoriously inert, providing excellent resistance to solvents, acids, and oxidative degradation.[10]

-

Surface Properties: Fluorine's low polarizability leads to low surface energy, which can be leveraged to create hydrophobic and oleophobic coatings.[13]

In FPU synthesis, a fluorinated diisocyanate can be reacted with a polyol to form the polymer. The high reactivity of the isocyanate groups allows for efficient polymerization, often without the need for aggressive catalysts.[9]

Workflow: Synthesis of a Model Fluorinated Urethane

The following workflow outlines a standard laboratory procedure for the synthesis of a urethane from a fluorinated aromatic isocyanate and an alcohol, serving as a model for the key reaction in polyurethane formation.

Caption: Standard laboratory workflow for fluorinated urethane synthesis.

Detailed Experimental Protocol: Synthesis of n-Propyl (4-fluorophenyl)carbamate

This protocol describes a self-validating system for synthesizing a model urethane. The disappearance of the isocyanate peak in FTIR provides a clear and reliable indicator of reaction completion.

Materials:

-

4-Fluorophenyl isocyanate (1.37 g, 10.0 mmol)

-

n-Propanol (0.60 g, 10.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 20 mL

-

Dibutyltin dilaurate (DBTDL), 1-2 drops (optional, for rate enhancement)

-

Round-bottom flask (50 mL), magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Setup: A 50 mL round-bottom flask is charged with 4-fluorophenyl isocyanate and anhydrous THF (10 mL) under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: n-Propanol, dissolved in anhydrous THF (10 mL), is added dropwise to the stirred isocyanate solution over 15 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature.

-

Monitoring (Self-Validation): The reaction is monitored by FTIR spectroscopy. A small aliquot is withdrawn periodically and analyzed. The reaction is considered complete upon the disappearance of the sharp, strong isocyanate stretching band at approximately 2270-2250 cm⁻¹.

-

Workup: Once the reaction is complete (typically 2-3 hours), the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure n-propyl (4-fluorophenyl)carbamate as a white solid.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure and purity. The urethane N-H proton typically appears as a broad singlet, and the characteristic urethane carbonyl (C=O) signal is observed in the ¹³C NMR spectrum.

Applications in Medicinal Chemistry and Drug Development

Fluorine is a bioisostere of hydrogen but with vastly different electronic properties, making it a powerful tool in drug design.[14] The introduction of fluorine can block metabolic oxidation sites, modulate pKa, and enhance binding affinity through favorable electrostatic interactions.[15]

Fluorinated aromatic isocyanates serve as valuable reagents for introducing fluorophenylcarbamate or fluorophenylurea moieties into bioactive molecules. These groups can act as key pharmacophores or be used to link different fragments of a molecule together. The high reactivity of these isocyanates allows for efficient conjugation to molecules containing hydroxyl or amine groups under mild conditions, which is crucial when dealing with complex, sensitive substrates common in drug development.[16]

Part 4: Safety and Handling

Hazard Profile of Isocyanates

Isocyanates are toxic and potent respiratory sensitizers.[17] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract. Chronic exposure, even at low concentrations, can lead to asthma. All handling of isocyanates, particularly volatile ones, must be performed in a well-ventilated fume hood.

Furthermore, isocyanates react exothermically with a wide range of compounds, including water, alcohols, amines, and bases.[17] The reaction with water is particularly hazardous as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, potentially leading to a dangerous pressure buildup in sealed containers.[7]

Recommended Handling Procedures

-

Engineering Controls: Always handle isocyanates inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

-

Storage: Store isocyanates in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture and incompatible materials. Use of an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation from atmospheric moisture.

-

Spill Management: Have an isocyanate neutralization solution (e.g., a mixture of water, detergent, and sodium carbonate) readily available. Absorb spills with an inert material (e.g., vermiculite) and treat with the neutralization solution before disposal.

Conclusion